molecular formula C13H9Br2NO2 B1211906 Metabromsalan CAS No. 2577-72-2

Metabromsalan

Cat. No.: B1211906
CAS No.: 2577-72-2
M. Wt: 371.02 g/mol
InChI Key: YALKQBRWLMDVSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Metabromsalan can be synthesized through the bromination of salicylanilide. The process involves the reaction of salicylanilide with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination reactors. The process involves the controlled addition of bromine to salicylanilide under specific temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Metabromsalan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabromsalan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of metabromsalan involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

  • 3,5-Dibromosalicylanilide
  • Tribromsalan
  • Niclosamide
  • Oxyclozanide

Comparison: Metabromsalan is unique due to its specific bromination pattern and its ability to inhibit a wide range of enzymes. Compared to similar compounds like tribromsalan and niclosamide, this compound exhibits distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO2/c14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALKQBRWLMDVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042132
Record name Metabromsalan
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Molecular Weight

371.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2577-72-2
Record name Metabromsalan
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URL https://commonchemistry.cas.org/detail?cas_rn=2577-72-2
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Record name Metabromsalan [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METABROMSALAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526280
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Record name Metabromsalan
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Record name Metabromsalan
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Record name METABROMSALAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main concerns regarding the safety of Metabromsalan?

A2: this compound, along with other halogenated salicylanilides like tribromsalan and dibromsalan, has been shown to cause photocontact dermatitis. [, ] This skin condition arises from exposure to sunlight (specifically ultraviolet radiation) after contact with the compound. [, ] Research suggests that the action spectrum for this reaction falls between 300 and 425 nanometers, indicating that both UVA and UVB radiation can trigger a response in sensitized individuals. []

Q2: What is known about the mechanism behind this compound-induced photocontact dermatitis?

A3: While the exact mechanism is not fully understood, research suggests that this compound, upon exposure to ultraviolet light, can interact with skin proteins, forming antigens. [] These antigens then trigger an immune response, leading to the inflammatory skin reaction characteristic of photocontact dermatitis. []

Q3: Are there any animal models used to study this compound-induced photocontact dermatitis?

A4: Yes, studies have successfully induced contact photosensitivity in Hartley strain albino guinea pigs using both tetrachlorosalicylanilide (TCSA) and tribromsalan, demonstrating similar patterns of cross-reactivity as observed in humans. [] These animal models are valuable tools for further investigating the mechanisms and potential treatments for this condition.

Q4: What is the current regulatory status of this compound?

A5: The FDA has withdrawn approval for several drug products containing this compound due to safety concerns. [] This highlights the importance of continuous monitoring and reassessment of the safety profiles of chemicals, even those with a history of use.

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